molecular formula C14H15NO4 B077204 Diethyl indolizine-1,2-dicarboxylate CAS No. 14174-98-2

Diethyl indolizine-1,2-dicarboxylate

Cat. No. B077204
CAS RN: 14174-98-2
M. Wt: 261.27 g/mol
InChI Key: JTTAWMDQYRFFTR-UHFFFAOYSA-N
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Description

Diethyl indolizine-1,2-dicarboxylate is a chemical compound with the CAS Number: 14174-98-2 . It has a linear formula of C14H15NO4 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for Diethyl indolizine-1,2-dicarboxylate is 1S/C14H15NO4/c1-3-18-13(16)10-9-15-8-6-5-7-11(15)12(10)14(17)19-4-2/h5-9H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Diethyl indolizine-1,2-dicarboxylate has a molecular weight of 261.28 . It has a melting point range of 84 - 86 degrees Celsius . The compound is solid in its physical form .

Scientific Research Applications

Biological Activities

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . This makes it a valuable compound in the field of medicinal chemistry, where it can be used to develop new drugs with potential therapeutic effects.

Fluorescent Properties

Some indolizine derivatives, including Diethyl indolizine-1,2-dicarboxylate, have excellent fluorescence properties . These properties make them useful as organic fluorescent molecules for biological and material applications.

Synthesis of Indolizine Derivatives

Diethyl indolizine-1,2-dicarboxylate can be used in the synthesis of various indolizine derivatives . These derivatives can have different properties and uses, expanding the range of applications of the original compound.

COX-2 Inhibition

Indolizine derivatives, including Diethyl indolizine-1,2-dicarboxylate, have been found to inhibit the cyclooxygenase-2 (COX-2) enzyme . This makes them potential candidates for the development of novel anti-inflammatory agents.

Radical Cyclization/Cross-Coupling

Diethyl indolizine-1,2-dicarboxylate can be used in radical cyclization/cross-coupling reactions . These reactions are efficient methods for heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy.

Molecular Modeling

The structure of Diethyl indolizine-1,2-dicarboxylate makes it suitable for molecular modeling studies . These studies can provide valuable insights into the properties and potential applications of the compound.

Safety And Hazards

The safety information for Diethyl indolizine-1,2-dicarboxylate indicates that it has the GHS07 pictogram. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

diethyl indolizine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-13(16)10-9-15-8-6-5-7-11(15)12(10)14(17)19-4-2/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTAWMDQYRFFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=CC2=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321865
Record name Diethyl indolizine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl indolizine-1,2-dicarboxylate

CAS RN

14174-98-2
Record name 14174-98-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl indolizine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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